(R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol

Description

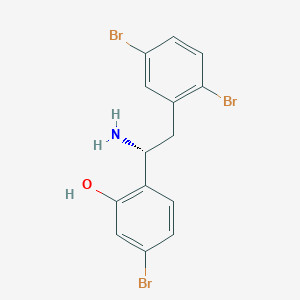

Structure

3D Structure

Properties

IUPAC Name |

2-[(1R)-1-amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br3NO/c15-9-2-4-12(17)8(5-9)6-13(18)11-3-1-10(16)7-14(11)19/h1-5,7,13,19H,6,18H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYVHGZCTLVZME-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C(CC2=C(C=CC(=C2)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)O)[C@@H](CC2=C(C=CC(=C2)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501197118 | |

| Record name | 2-[(1R)-1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585969-24-9 | |

| Record name | 2-[(1R)-1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1585969-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1R)-1-Amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501197118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(1R)-1-amino-2-(2,5-dibromophenyl)ethyl]-5-bromophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol typically involves multi-step organic reactions. A common approach might include:

Bromination: Introduction of bromine atoms into the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Amination: Introduction of the amino group through nucleophilic substitution or reductive amination.

Chiral Resolution: Separation of the ®-enantiomer from the racemic mixture using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming imines or nitriles.

Reduction: Reduction reactions could convert the amino group to a primary amine or reduce the bromine atoms to hydrogen.

Substitution: The bromine atoms on the phenyl rings can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted phenols, amines, and brominated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research has indicated that compounds similar to (R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol exhibit anticancer properties. The presence of bromine atoms enhances the compound's ability to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation.

- A study conducted on structurally related compounds found that the brominated phenol derivatives showed significant cytotoxicity against various cancer cell lines .

-

Neuroprotective Effects

- The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease .

- A case study highlighted the compound's potential in reducing oxidative stress and inflammation in neuronal cells, contributing to neuroprotection .

-

Antimicrobial Properties

- This compound has shown promise as an antimicrobial agent. Its mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

- A comparative analysis revealed that the compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Biochemical Applications

-

Enzyme Inhibition Studies

- The compound serves as a valuable tool in enzyme inhibition studies. Its structural features allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Detailed kinetic studies have shown that this compound can effectively inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission .

-

Drug Development

- As a lead compound, it is used in the synthesis of derivatives aimed at enhancing pharmacological properties. Modifications on the phenolic and amine groups can yield new compounds with improved efficacy and reduced toxicity profiles.

- Research teams have synthesized various analogs based on this compound to explore structure-activity relationships (SAR), leading to the identification of more potent agents .

Material Science Applications

- Polymer Chemistry

- The compound can be utilized as a building block in polymer synthesis. Its functional groups allow for incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties.

- Studies have shown that polymers derived from this compound exhibit improved resistance to environmental degradation .

Case Studies

Mechanism of Action

The mechanism of action of ®-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the chiral center could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following structurally related compounds highlight key similarities and differences:

Discussion of Key Differences

- Substituent Effects: The target compound’s 2,5-dibromophenyl group may enhance halogen bonding compared to mono-brominated analogs (e.g., CAS 813-154-6) .

- Chirality : The (R)-configuration in the target compound could lead to distinct stereoselective interactions compared to achiral analogs like the imine in .

- Synthetic Complexity : Compound 28 () requires multi-step protection/deprotection, whereas the target compound’s synthesis (if analogous to ) may be more straightforward .

Biological Activity

(R)-2-(1-amino-2-(2,5-dibromophenyl)ethyl)-5-bromophenol, with the CAS number 1585969-24-9, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its role as a selective inhibitor and its implications in neuroprotection and other therapeutic areas.

- Molecular Formula : C14H12Br3NO

- Molecular Weight : 449.96 g/mol

- Structural Characteristics : The compound features a bromophenol structure with amino and dibromophenyl substituents that contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps, typically utilizing sodium tetrahydroborate and methyl bisulfate under controlled conditions to achieve high yields (up to 93%) . The detailed synthetic route includes:

- Reaction of sodium borohydride with methyl bisulfate in a solvent at low temperatures.

- Purification through extraction and crystallization.

Inhibition of Butyrylcholinesterase (BChE)

Recent studies have highlighted the compound's potential as a selective BChE inhibitor. BChE inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission .

- Activity Assessment :

- The compound demonstrated a significant inhibitory effect on BChE activity with an IC50 value indicative of its potency.

- Comparative studies showed that it outperformed traditional inhibitors like donepezil in specific assays.

Neuroprotective Effects

The neuroprotective properties of this compound were evaluated using SH-SY5Y neuroblastoma cells:

- Cell Viability : In vitro tests indicated that the compound did not exhibit cytotoxicity at concentrations up to 200 μM.

- Protection Against Aβ-Induced Toxicity :

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Aβ Aggregation :

- Neuroprotective Mechanism :

Q & A

Q. What approaches validate bioactivity results when structural analogs show conflicting trends?

- Methodology :

- SAR Studies : Synthesize derivatives with controlled substitutions (e.g., replacing Br with Cl or modifying the ethylamine chain) to isolate electronic vs. steric effects.

- Biofilm-Specific Assays : Use confocal microscopy with LIVE/DEAD staining to quantify antibiofilm effects, as general MIC assays may overlook biofilm-targeted activity .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature (Cyclization) | 45°C | Maximizes rate |

| CuI Loading | 0.05 equiv | Reduces side reactions |

| Solvent Purity | N₂-sparged DMF | Prevents oxidation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.